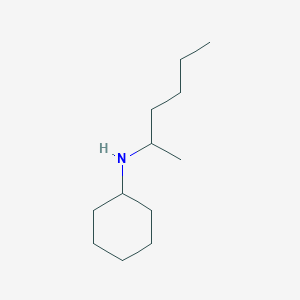

N-(hexan-2-yl)cyclohexanamine

Description

N-(hexan-2-yl)cyclohexanamine is a secondary aliphatic amine composed of a cyclohexyl group bonded to a hexan-2-yl substituent via a nitrogen atom. Enzymatic synthesis pathways, such as amine transaminase/acyl transferase cascades, may be employed for its enantioselective production, though challenges in catalytic efficiency and enantioselectivity are noted in similar systems .

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

N-hexan-2-ylcyclohexanamine |

InChI |

InChI=1S/C12H25N/c1-3-4-8-11(2)13-12-9-6-5-7-10-12/h11-13H,3-10H2,1-2H3 |

InChI Key |

DHPVQTBAQMCDRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)NC1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares N-(hexan-2-yl)cyclohexanamine with structurally related cyclohexanamine derivatives:

Key Observations :

- Polarity : Compounds with polar groups (e.g., methoxy, tetrazole) exhibit higher solubility in polar solvents compared to the aliphatic hexan-2-yl derivative.

- Reactivity : Propargyl-substituted analogs (e.g., N-(1-Methylprop-2-yn-1-yl)cyclohexanamine) are more reactive due to the presence of a triple bond, whereas hexan-2-yl derivatives are chemically stable under standard conditions .

Key Observations :

- Enzymatic Challenges : The low enantioselectivity (56% ee) and activity of MsAcT in synthesizing hexan-2-yl derivatives highlight limitations in biocatalytic approaches for chiral amines .

- Purification : Silica gel chromatography and distillation are standard for aliphatic derivatives, while enzymatic products may require specialized separation techniques.

Physicochemical Properties

Physical and spectral properties of selected compounds:

Key Observations :

- NMR Signatures : Aromatic protons (e.g., pyridine at δ 8.2) and polar groups (e.g., methoxy at δ 3.3) provide distinct spectral markers absent in the hexan-2-yl analog.

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.